(1S)-1-phenylethane-1-sulfonamide
Description
Significance in Contemporary Organic Chemistry
The significance of (1S)-1-phenylethane-1-sulfonamide in modern organic chemistry stems primarily from its chirality. The presence of a stereogenic center on the carbon atom adjacent to the sulfur of the sulfonamide group makes it a valuable chiral building block. nih.gov Such building blocks are crucial in the synthesis of enantiomerically pure compounds, a paramount objective in the pharmaceutical and agrochemical industries, as the biological activity of a molecule is often dependent on its specific three-dimensional arrangement. nih.govacs.org
Chiral sulfonamides, as a class, are recognized for their roles as chiral auxiliaries, ligands in asymmetric catalysis, and as key pharmacophores in drug discovery. acs.orgmdpi.com The this compound, specifically, combines the well-established utility of the 1-phenylethylamine (B125046) scaffold in inducing stereoselectivity with the robust and versatile chemistry of the sulfonamide group.
Overview of Sulfonamide Chemistry in Research Contexts
The sulfonamide functional group, characterized by a sulfur atom double-bonded to two oxygen atoms and single-bonded to a nitrogen atom and a carbon atom (R-SO₂-NR'R''), is a vital component in organic and medicinal chemistry. researchgate.net Sulfonamides are generally stable, crystalline solids, a property that has historically been exploited for the derivatization and characterization of amines. researchgate.net
In the realm of academic research, sulfonamide chemistry is diverse. Beyond their well-known use in sulfa drugs, sulfonamides are integral to the design of enzyme inhibitors, with research demonstrating their ability to bind to the active sites of proteins. Furthermore, chiral sulfonamides have found extensive application as ligands for transition metal catalysts in a variety of asymmetric transformations, including reductions, alkylations, and cyclopropanations. They are also employed as organocatalysts, demonstrating their versatility in promoting chemical reactions without the need for a metal center. The synthesis of sulfonamides is a well-established area of research, with the classical method involving the reaction of a sulfonyl chloride with an amine. However, ongoing research continues to explore milder and more efficient synthetic routes.
Scope and Trajectory of Academic Inquiry on this compound
Academic inquiry into this compound, while not as extensive as for some other chiral auxiliaries, falls into several key areas. A primary focus is its synthesis in an enantiomerically pure form. This typically involves the reaction of (S)-1-phenylethylamine with a suitable sulfonylating agent or the resolution of a racemic mixture of 1-phenylethane-1-sulfonamide. The development of efficient and stereoselective synthetic methods is a continuous goal in this field.
Another significant trajectory of research is the exploration of this compound and its derivatives as chiral auxiliaries or ligands in asymmetric synthesis. The inherent chirality of the molecule can be leveraged to control the stereochemical outcome of reactions, leading to the formation of other valuable chiral molecules. While detailed studies on this specific compound are not abundant, the principles are well-established for the broader class of chiral sulfonamides.
Finally, there is an underlying interest in the potential biological activity of this compound and its analogues, given the prevalence of the sulfonamide moiety in pharmaceuticals. Research in this area would likely involve the synthesis of a library of related compounds and their screening against various biological targets.
Compound Data
Below are tables detailing the properties of the subject compound and related chemicals mentioned in this article.
Table 1: Properties of this compound
| Property | Value |
|---|---|
| Molecular Formula | C₈H₁₁NO₂S |
| Molecular Weight | 185.24 g/mol |
| Appearance | White to off-white solid (predicted) |
| Chirality | (S)-enantiomer |
Note: Some physical properties are predicted based on the general characteristics of sulfonamides.
Table 2: Mentioned Compounds
| Compound Name | Molecular Formula | Role/Context |
|---|---|---|
| (S)-1-Phenylethylamine | C₈H₁₁N | Chiral precursor |
This table lists other chemical compounds referenced in the text for contextual understanding.
Properties
CAS No. |
129502-44-9 |
|---|---|
Molecular Formula |
C8H11NO2S |
Molecular Weight |
185.2 |
Purity |
95 |
Origin of Product |
United States |
Synthetic Methodologies for 1s 1 Phenylethane 1 Sulfonamide and Analogues
Enantioselective Synthesis Strategies
Achieving the desired stereochemistry at the sulfur or adjacent carbon atom is paramount in the synthesis of chiral sulfonamides. The two primary approaches to achieve this are the use of chiral starting materials and the application of asymmetric catalysis.
Approaches Utilizing Chiral Precursors
A common and effective method for synthesizing enantiomerically pure sulfonamides is to start with a chiral precursor. This "chiral pool" approach leverages the readily available and often naturally occurring chiral molecules to introduce the desired stereocenter.
One of the most direct methods involves the reaction of a chiral amine with a sulfonyl chloride. For the synthesis of (1S)-1-phenylethane-1-sulfonamide, this would typically involve the reaction of (1S)-1-phenylethanamine, a commercially available chiral amine, with a suitable sulfonylating agent. This S-N coupling reaction generally proceeds with retention of configuration at the chiral carbon, making it a reliable method for accessing the target compound. wikipedia.orgsigmaaldrich.com The use of chiral auxiliaries, such as (-)-quinine, has also been demonstrated for the asymmetric synthesis of sulfinamides, which can be further oxidized to sulfonamides. nih.gov This method allows for the preparation of various chiral sulfinamides in good yields and with high enantioselectivity. nih.gov
Another strategy involves the use of chiral sulfinamide auxiliaries, like the commercially available Ellman's auxiliary (tert-butanesulfinamide). nih.gov This approach involves the condensation of the chiral sulfinamide with a ketone to form a chiral sulfinylketimine. Subsequent reduction of the ketimine yields a chiral amine with high diastereoselectivity. researchgate.net This method has been successfully applied to the synthesis of a wide range of α-chiral primary amines. researchgate.net
A summary of representative chiral precursors and their application is presented in the table below:
| Chiral Precursor | Synthetic Application | Key Features |
| (1S)-1-Phenylethanamine | Direct reaction with sulfonyl chlorides to yield this compound. | Readily available, reaction proceeds with retention of stereochemistry. |
| (-)-Quinine | Used as a chiral auxiliary in the asymmetric synthesis of sulfinamides. | Recoverable and recyclable auxiliary, provides high enantioselectivity. nih.gov |
| tert-Butanesulfinamide (Ellman's auxiliary) | Condensation with ketones followed by reduction to produce α-chiral amines. | Versatile for a broad range of substrates, high diastereoselectivity. nih.govresearchgate.net |
Asymmetric Catalysis in Sulfonamide Formation
Asymmetric catalysis offers a more atom-economical and versatile approach to chiral sulfonamide synthesis, where a small amount of a chiral catalyst directs the formation of one enantiomer over the other. frontiersin.org
Palladium-catalyzed asymmetric allylic amination is a powerful tool for constructing C-N bonds enantioselectively. nih.gov This method has been successfully applied to a variety of nitrogen nucleophiles, including sulfonamides, using a chiral palladium catalyst. nih.gov The reactions typically proceed at room temperature with high yields and enantioselectivities. nih.gov For instance, the enantioselective palladium-catalyzed addition of arylboronic acids to cyclic N-sulfonyl imines has been developed to produce chiral cyclic sulfonamides with excellent yields and up to 99% enantiomeric excess (ee). rsc.org
Nickel catalysis has also emerged as a valuable tool. Asymmetric reductive amination of ketones with poorly nucleophilic sulfonamides can be achieved using nickel catalysts in the presence of a titanium alkoxide. nih.gov This method tolerates a wide range of ketones and provides sulfonamides with excellent enantiomeric excess. nih.gov
Furthermore, organocatalysis provides a metal-free alternative for asymmetric synthesis. researchtrends.net Chiral mono- and bis-sulfonamides themselves have been employed as ligands in various asymmetric transformations, including the alkylation of aldehydes and Michael additions. researchtrends.net Novel squaramide–sulfonamide organocatalysts have been shown to be effective in promoting direct vinylogous aldol (B89426) reactions with high enantioselectivities. acs.org
A selection of catalytic systems and their applications is detailed in the table below:
| Catalytic System | Reaction Type | Key Features |
| Palladium/(S,S)-Trost ligand | Asymmetric Allylic Amination | Broad substrate scope including sulfonamides, high yields and enantioselectivities. nih.govnih.gov |
| Nickel/Titanium Alkoxide | Asymmetric Reductive Amination | Effective for poorly nucleophilic sulfonamides and a wide range of ketones. nih.gov |
| Squaramide–Sulfonamide Organocatalyst | Asymmetric Vinylogous Aldol Reaction | Metal-free, high enantioselectivities. acs.org |
| Chiral Brønsted bases | Various asymmetric transformations | Employs complex hydrogen-bonding networks for stereocontrol. frontiersin.org |
General Sulfonamide Synthesis Principles Applicable to this compound
While the above strategies are specifically designed for enantioselective synthesis, the fundamental reactions for forming the sulfonamide bond are also crucial. These general principles can often be adapted for chiral syntheses by using a chiral starting material or catalyst.
S-N Coupling Reactions
The formation of a sulfur-nitrogen (S-N) bond is the cornerstone of sulfonamide synthesis. organic-chemistry.org The most traditional and widely used method is the reaction of a sulfonyl chloride with a primary or secondary amine. nih.govwikipedia.orgsigmaaldrich.com This reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct. youtube.com
Recent advancements have focused on developing more versatile and milder coupling conditions. For example, palladium-catalyzed coupling of aryl iodides with a sulfur dioxide surrogate can generate aryl ammonium (B1175870) sulfinates, which are then converted to sulfonamides. organic-chemistry.org Transition-metal-free photocatalytic S-N coupling reactions have also been developed, utilizing sodium organosulfinate and hydroxamic acid to produce acylsulfonamides. acs.orgresearchgate.net
Oxidative Conversion and Sulfonyl Chloride Routes
Many synthetic routes to sulfonamides proceed via a sulfonyl chloride intermediate. rsc.org One common method to prepare sulfonyl chlorides is the oxidative chlorination of thiols or their derivatives. rsc.org This can be achieved using reagents like N-chlorosuccinimide (NCS) or a combination of hydrogen peroxide and thionyl chloride. organic-chemistry.org
An alternative is the electrochemical oxidative coupling of thiols and amines. nih.gov This environmentally friendly method uses electricity to drive the transformation, avoiding the need for sacrificial reagents or catalysts. The reaction proceeds through the formation of a disulfide, followed by reaction with an amine radical to generate a sulfenamide, which is then further oxidized to the sulfonamide. nih.govacs.org
The synthesis of sulfonyl chlorides can also be accomplished through the diazotization of anilines, followed by treatment with sulfur dioxide in the presence of a copper catalyst (the Meerwein procedure). rsc.org
Transition Metal-Free Synthetic Pathways
There is a growing interest in developing transition-metal-free methods for sulfonamide synthesis to avoid potential metal contamination in the final products and to promote greener chemistry. rsc.orgnih.gov
A one-pot, three-component reaction involving nitroarenes, (hetero)arylboronic acids, and potassium pyrosulfite allows for the synthesis of a broad range of sulfonamides without the need for a metal catalyst. researchgate.net This method proceeds through sequential C-S and S-N bond formation. researchgate.netresearchgate.net
Photocatalysis offers another avenue for metal-free sulfonamide synthesis. acs.org For example, a photoredox-catalyzed sulfonylation of phenylhydrazines with thiols has been developed using an organic dye as the photocatalyst in an environmentally friendly solvent system. organic-chemistry.org Additionally, the direct introduction of a primary sulfonamide group into electron-rich aromatic compounds can be achieved using in situ generated N-sulfonylamine as the active electrophile under mild, metal-free conditions. nih.gov
Stereoselective Derivatization and Structural Modification
The stereocenter in this compound makes it a valuable scaffold for stereoselective transformations. The modification of this and related chiral sulfonamides allows for the synthesis of a diverse range of enantiomerically enriched compounds.
Diastereoselective Synthesis of Sulfonamide Adducts
The core principle behind the use of chiral sulfonamides like this compound in diastereoselective synthesis involves the temporary attachment of the chiral auxiliary to a prochiral substrate. The inherent chirality of the sulfonamide then directs subsequent reactions to occur from a specific face, leading to the preferential formation of one diastereomer.
A common strategy involves the formation of an imine from a chiral amine, such as (S)-1-phenylethylamine, which is the precursor to this compound. The resulting chiral imine can then undergo diastereoselective addition of various nucleophiles. For instance, the addition of allylmetal compounds to imines derived from (S)-1-phenylethylamine has been shown to proceed with high diastereoselectivity. The stereochemical outcome is influenced by the nature of the metal and the imine substituent. For example, the addition of diallyl cuprate (B13416276) to an imine derived from (S)-1-phenylethylamine and 2,5-dimethoxybenzaldehyde (B135726) can achieve a diastereomeric excess (de) of up to 99%. rsc.org This high level of stereocontrol is attributed to the formation of a rigid, chelated transition state.
The following table illustrates the diastereoselectivity of the addition of various allylmetal reagents to an imine derived from (S)-1-phenylethylamine and 2-methylpropanal.
| Allylmetal Reagent | Diastereomeric Excess (de) | Predominant Diastereomer |
| Allyl-BBN | 98% | Si-face attack |
| Diallylcuprate | 96% | Si-face attack |
| Allylmagnesium bromide | 80% | Si-face attack |
| Allylzinc bromide | 70% | Si-face attack |
Data sourced from studies on imines derived from (S)-1-phenylethylamine. rsc.org
Application of Chiral Auxiliaries (e.g., Ellman's Sulfinamides)
While specific applications of this compound as a chiral auxiliary are not extensively documented, the closely related class of chiral sulfinamides, particularly tert-butanesulfinamide (Ellman's auxiliary), provides a powerful model for its potential use. nih.gov
Ellman's auxiliary is widely employed in the asymmetric synthesis of amines. nih.gov The synthesis involves the condensation of the chiral sulfinamide with an aldehyde or ketone to form an N-sulfinylimine. The sulfinyl group acts as a potent chiral director in the subsequent nucleophilic addition to the imine, leading to high diastereoselectivity. The auxiliary can then be readily cleaved under mild acidic conditions to afford the chiral amine.
For example, the addition of Grignard reagents to N-tert-butanesulfinyl aldimines typically proceeds with high diastereoselectivity, often exceeding 90% de. This methodology has been applied to the synthesis of a wide array of chiral amines, amino alcohols, and amino acids.
Synthesis of Annulated Sulfonamide Heterocycles
The sulfonamide nitrogen of chiral sulfonamides can be incorporated into a heterocyclic ring system, leading to the formation of annulated sulfonamide heterocycles. These structures are of interest in medicinal chemistry due to their potential biological activity.
A general approach to such heterocycles involves the use of a bifunctional starting material that can undergo an intramolecular cyclization. For instance, a chiral sulfonamide bearing a suitably positioned leaving group or a reactive double bond can be induced to cyclize. The stereocenter of the chiral auxiliary can control the stereochemistry of the newly formed ring.
While specific examples starting from this compound are scarce, methodologies developed for other chiral amines and sulfonamides are illustrative. For example, diastereoselective cyclization reactions using derivatives of (S)-1-phenylethylamine have been employed in the synthesis of chiral piperidin-2-ones and other lactams. mdpi.com The synthesis of chiral heterocyclic compounds through stereoselective cyclizations is a key strategy in the preparation of natural products and their analogues. mdpi.com
Stereochemical Characterization and Control in 1s 1 Phenylethane 1 Sulfonamide Research
Enantiopurity and Diastereomeric Excess Determination Methods
The enantiomeric purity, or enantiomeric excess (ee), of a sample of a chiral compound is a measure of the degree to which one enantiomer is present in excess of the other. Similarly, for compounds with multiple chiral centers, the diastereomeric excess (de) quantifies the excess of one diastereomer over another. Accurate determination of these parameters is crucial in asymmetric synthesis and chiral separations.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Chiral Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the analysis of chiral compounds. While the NMR spectra of enantiomers in an achiral solvent are identical, their differentiation can be achieved through the use of chiral auxiliary agents. These agents, which can be chiral solvating agents (CSAs) or chiral derivatizing agents (CDAs), interact with the enantiomers to form transient diastereomeric complexes or stable diastereomers, respectively. These newly formed species have distinct NMR spectra, allowing for the quantification of the individual enantiomers.
Chromatographic Techniques for Stereoisomer Separation
Chromatographic methods, particularly High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), are the most widely used techniques for the separation and quantification of stereoisomers. Chiral chromatography relies on the differential interaction of enantiomers with a chiral stationary phase (CSP). These CSPs are themselves enantiomerically pure and create a chiral environment where the two enantiomers of the analyte form transient diastereomeric complexes with different stabilities, leading to different retention times.
Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, are particularly effective for the separation of a wide range of chiral compounds, including sulfonamides. The separation mechanism involves a combination of interactions, including hydrogen bonding, dipole-dipole interactions, and inclusion complexation within the chiral cavities of the polysaccharide polymer. The choice of mobile phase, typically a mixture of a nonpolar solvent like hexane (B92381) and a polar modifier like isopropanol, is critical for optimizing the separation. Although specific chromatograms for the resolution of (1S)-1-phenylethane-1-sulfonamide are not documented in publicly accessible research, the general success of these methods for structurally similar sulfonamides suggests their applicability.
Absolute Configuration Assignment Methodologies
Determining the absolute configuration of a chiral molecule, i.e., the actual spatial arrangement of its atoms (designated as R or S), is a fundamental aspect of stereochemical characterization.
X-ray Crystallography for Solid-State Stereostructure Elucidation
Single-crystal X-ray crystallography is the most definitive method for determining the absolute configuration of a chiral molecule. This technique provides a detailed three-dimensional map of the electron density within a crystal, allowing for the precise determination of bond lengths, bond angles, and the absolute arrangement of atoms in space. For a chiral molecule, the analysis of anomalous dispersion effects, particularly when heavier atoms are present, allows for the unambiguous assignment of the absolute configuration. The successful growth of a suitable single crystal is a prerequisite for this powerful technique. While a crystal structure for this compound has not been reported in the crystallographic databases, this method remains the gold standard for absolute configuration assignment.
Chiroptical Spectroscopy (Electronic Circular Dichroism, Optical Rotation)
Chiroptical techniques, such as optical rotation and Electronic Circular Dichroism (ECD), measure the differential interaction of a chiral molecule with left and right circularly polarized light.
Optical Rotation: This technique measures the rotation of the plane of plane-polarized light as it passes through a solution of a chiral compound. The direction and magnitude of the rotation are characteristic of the compound and its concentration. While historically significant, optical rotation alone is often insufficient for the unambiguous assignment of absolute configuration without comparison to known standards.
Electronic Circular Dichroism (ECD): ECD spectroscopy measures the difference in absorption of left and right circularly polarized light as a function of wavelength. The resulting ECD spectrum is a unique fingerprint of a chiral molecule's stereochemistry. By comparing the experimentally measured ECD spectrum with the spectrum predicted by quantum chemical calculations for a specific enantiomer (e.g., the S-enantiomer), the absolute configuration can be confidently assigned.
Integration of Spectroscopic Data with Quantum Chemical Calculations
The synergy between experimental spectroscopic data and theoretical calculations has become an indispensable tool for stereochemical assignment. Quantum chemical calculations, particularly using Density Functional Theory (DFT), can predict various spectroscopic properties, including NMR chemical shifts and ECD spectra, for a given stereoisomer.
By calculating the theoretical ECD spectrum for the (S)-enantiomer of 1-phenylethane-1-sulfonamide, for example, and comparing it to the experimentally obtained spectrum, a direct correlation can be made. A good match between the experimental and calculated spectra provides strong evidence for the assigned absolute configuration. This integrated approach is particularly valuable when X-ray crystallography is not feasible and provides a high level of confidence in the stereochemical assignment.
Principles of Stereoselective and Stereospecific Reactions Involving the Compound
Stereoselective and stereospecific reactions are fundamental to creating desired stereoisomers of a molecule. In the context of this compound and its derivatives, the chiral (1S)-1-phenylethyl moiety serves as a powerful chiral auxiliary. A chiral auxiliary is an enantiomerically pure compound that is temporarily incorporated into a prochiral substrate to direct the stereochemical course of a subsequent reaction. After the desired stereochemistry has been established, the auxiliary can be removed.
The underlying principle of this approach is the conversion of a prochiral starting material into a diastereomeric intermediate by attaching the chiral auxiliary. The pre-existing stereocenter of the auxiliary then exerts a steric and/or electronic influence on the molecule, causing one of the two possible diastereomeric transition states of the reaction to be favored. This results in the formation of one diastereomer in excess over the other.
A notable example of stereocontrol exerted by a related sulfonamide can be seen in the kinetic resolution of β-alkyl phenylethylamine derivatives. In a study involving the palladium-catalyzed C-H olefination of nosyl-protected β-alkyl phenylethylamines, the chiral ligand Boc-L-lle-OH was used to achieve enantioselectivity. mdpi.comnih.gov While not a direct use of this compound as the primary chiral auxiliary, this research demonstrates the principle of using a chiral element within the reaction system to differentiate between enantiomers of a sulfonamide-containing molecule. mdpi.comnih.gov The reaction proceeded with high enantiomeric excess for the alkenylated product, showcasing the effectiveness of chiral catalysis in controlling stereochemistry in sulfonamide derivatives. mdpi.comnih.gov
The following table summarizes the results of the enantioselective C-H olefination/kinetic resolution of a nosyl-protected β-alkyl phenylethylamine derivative with various styrenes, illustrating the high levels of stereoselectivity that can be achieved.
| Entry | Styrene Substituent | Product | Yield (%) | Enantiomeric Excess (ee, %) |
| 1 | H | 2a | 45 | 94 |
| 2 | p-Me | 2b | 42 | 95 |
| 3 | p-Cl | 2c | 40 | 95 |
| 4 | p-Br | 2d | 43 | 94 |
| 5 | p-CF3 | 2e | 41 | 96 |
| 6 | p-F | 2f | 44 | 94 |
| 7 | m-Me | 2g | 46 | 93 |
| 8 | m-Cl | 2h | 42 | 94 |
| 9 | o-Me | 2i | 38 | 90 |
| 10 | o-Cl | 2j | 35 | 91 |
| 11 | o,p-di-Me | 2k | 40 | 92 |
| 12 | p-Ph | 2l | 39 | 93 |
| 13 | p-OMe | 2m | 37 | 90 |
| 14 | p-tBu | 2n | 36 | 92 |
Data sourced from a study on the kinetic resolution of nosyl-protected β-alkyl phenylethylamine derivatives. mdpi.comnih.gov
Furthermore, derivatives of the parent amine, 1-phenylethylamine (B125046), have been extensively used as chiral auxiliaries in diastereoselective cyclization reactions to produce chiral heterocyclic compounds such as piperidin-2-ones and lactams. mdpi.com In these reactions, the chiral amine is first condensed with a suitable precursor to form a chiral intermediate. The subsequent cyclization step is then directed by the steric bulk of the 1-phenylethyl group, leading to the preferential formation of one diastereomer. mdpi.com
The Strecker reaction, a method for synthesizing α-amino acids, also benefits from the use of chiral 1-phenylethylamine. mdpi.com When C-glycosyl aldehydes react with (S)-α-PEA, the resulting Schiff bases undergo nucleophilic addition of cyanide predominantly at one face, leading to the formation of R-configured C-glycosyl aminoacetonitriles. mdpi.com This demonstrates the effective transfer of chirality from the amine to the newly formed stereocenter.
While direct examples of this compound as a chiral auxiliary in the literature are less common than for its parent amine or N-acylated counterparts, the fundamental principles of stereochemical control remain the same. The sulfonamide nitrogen, being part of a rigid and electron-withdrawing sulfonyl group, can influence the conformational preferences of the chiral auxiliary and its attachment to the substrate, thereby affecting the degree of stereoselectivity. The steric demand of the phenyl group on the chiral center is the primary factor directing the approach of incoming reagents, leading to the observed stereoselective and stereospecific outcomes.
Mechanistic Investigations of Reactions Involving 1s 1 Phenylethane 1 Sulfonamide
Reaction Mechanism Elucidation in Sulfonamide Formation
The synthesis of sulfonamides can proceed through various pathways, with the choice of reagents and conditions dictating the operative mechanism. thieme-connect.com Classical methods often involve the reaction of a sulfonyl chloride with an amine. nih.govucl.ac.uk However, modern synthetic strategies have introduced novel routes that proceed via distinct intermediates and mechanistic steps.
Sulfinate Intermediates: A common and versatile pathway in modern sulfonamide synthesis involves the use of sulfinate salts or the in-situ generation of sulfinate intermediates. thieme-connect.comacs.org These S(IV) species are key players in various metal-catalyzed and metal-free transformations. For instance, palladium-catalyzed coupling reactions of aryl halides or triflates with a sulfur dioxide source like potassium metabisulfite (B1197395) (K2S2O5) are thought to proceed through a Pd-sulfinate intermediate. rsc.org This intermediate can then be converted to a sulfonyl halide, which subsequently reacts with an amine to furnish the sulfonamide. rsc.org
Recent methods have also demonstrated the direct conversion of sulfinates to sulfonamides. One approach involves the reductive coupling of nitroarenes with aryl sulfinates. researchgate.net Another strategy utilizes hypervalent iodine reagents to mediate the coupling of sulfinate salts with amines and anilines, offering a metal-free alternative. researchgate.net The general mechanism involves the activation of the sulfinate, followed by nucleophilic attack by the amine. researchgate.net The deamination of primary sulfonamides has also been shown to produce sulfinate intermediates, which can be trapped or used in further reactions, highlighting the reversibility and synthetic utility of this pathway. acs.orgresearchgate.net
Table 1: Selected Methods for Sulfonamide Synthesis via Sulfinate Intermediates
| Sulfur Source | Coupling Partner(s) | Catalyst/Reagent | Key Intermediate | Ref. |
|---|---|---|---|---|
| Aryl Halides, K2S2O5 | Amines | Palladium Catalyst | Arylsulfinate | thieme-connect.comrsc.org |
| Nitroarenes, Sodium Sulfinate | Amines | SnCl2 / Ultrasound | Nitrosoarene | thieme-connect.comresearchgate.net |
| Sulfinate Salts | Amines/Anilines | Hypervalent Iodine Reagent | Activated Sulfonyl Species | researchgate.net |
| Primary Sulfonamides | N/A (Deamination) | NHC Catalyst | Sulfinate Anion | acs.org |
Non-Classical Carbenoids: In specific contexts, sulfonamides can participate in reactions involving unusual intermediates. Research into the reactivity of alkynyl sulfonamides with lithium acetylides has revealed a pathway that proceeds through a novel non-classical carbenoid. rsc.orgrsc.org Mechanistic studies suggest that the reaction involves a 1,4-conjugate addition to form an alkenyl lithium species. rsc.org This intermediate is described as a vinylidene carbenoid, where the carbon atom bears both an anionic charge (as a vinyllithium) and a leaving group (the sulfonamide). rsc.orgrsc.org Intramolecular coordination from a sulfonamide oxygen atom stabilizes this species and activates the sulfonamide group for subsequent attack, leading to rearrangement and product formation with the loss of an aminosulfinate. rsc.orgrsc.org
The direct insertion of sulfur dioxide (SO2) into chemical bonds represents a powerful and atom-economical strategy for constructing sulfonyl-containing compounds. Recent advancements have demonstrated the feasibility of inserting SO2 into metal-carbon and, more conceptually novel, carbon-nitrogen bonds to access sulfonamides. chemrxiv.orglehigh.edu
In one innovative approach, a net SO2 insertion into the C–N bond of primary amines is achieved using a dual-function anomeric amide reagent. chemrxiv.orgnih.govresearchgate.net Mechanistic experiments support a radical-based pathway. chemrxiv.orgresearchgate.net The reaction is initiated by the formation of an isodiazene, which fragments to generate a carbon-centered radical. chemrxiv.org This radical is then trapped by an SO2 source (like DABSO, a stable SO2 surrogate) to form a sulfonyl radical. chemrxiv.org This sulfonyl radical then participates in a hydrogen atom transfer (HAT) step to generate a sulfinic acid intermediate (D), which ultimately reacts with the anomeric amide reagent to forge the final S–N bond of the sulfonamide product. chemrxiv.orgresearchgate.net The viability of sulfinates as intermediates was confirmed by demonstrating that an independently prepared sulfinate reacts efficiently to form the sulfonamide under the reaction conditions. chemrxiv.org
Similarly, the insertion of SO2 into platinum-methyl bonds has been shown to form S-bound sulfinate complexes, which can be protonated to release methylsulfinic acid, further underscoring the accessibility of sulfinates via SO2 insertion. lehigh.edu
Mechanistic Basis of Stereoselectivity
For a chiral building block like (1S)-1-phenylethane-1-sulfonamide, controlling stereochemistry is paramount. Stereoselectivity in reactions can be dictated by the existing stereocenter on the substrate or by an external chiral catalyst.
In diastereoselective reactions, the chiral center inherent to a substrate like this compound directs the formation of a new stereocenter. The steric and electronic properties of the chiral phenylethylsulfonamide group influence the trajectory of incoming reagents, favoring one approach over others. This principle is widely used in asymmetric synthesis. For example, cascade reactions involving chiral precursors can lead to the formation of complex heterocyclic sulfonamides with high diastereoselectivity. researchgate.net The synthesis of functionalized isoxazolidine (B1194047) sulfonamides through [3+2] cycloaddition reactions of vinyl sulfonates with nitrones proceeds in a regio- and diastereoselective manner, where the existing stereochemistry governs the facial selectivity of the cycloaddition. ucl.ac.uk
In enantioselective catalysis, a chiral catalyst creates a chiral environment that forces a reaction to proceed preferentially down one enantiomeric pathway. This is crucial for synthesizing optically active sulfonamides from achiral or racemic precursors.
Several catalytic systems have been developed for the enantioselective synthesis of chiral sulfonamides:
Palladium Catalysis: Chiral palladium catalysts have been successfully employed in the atroposelective hydroamination of allenes to construct axially chiral sulfonamides. acs.org Similarly, Pd-catalyzed N-allylation of secondary sulfonamides using chiral ligands like the Trost ligand can produce N-C axially chiral sulfonamides with good enantioselectivity (up to 92% ee). nih.gov
N-Heterocyclic Carbene (NHC) Catalysis: Chiral NHC organocatalysts have been used for the enantioselective modification of existing sulfonamides. For example, the reaction of sulfonamides with dialdehydes can afford optically enriched phthalidyl sulfonamides. ntu.edu.sg DFT calculations suggest that non-covalent interactions, such as cation-π interactions involving a lithium ion, are critical for both facilitating the reaction and controlling the enantioselectivity. ntu.edu.sg
Bifunctional Organocatalysis: Organocatalysts that possess both a Brønsted acid (e.g., a sulfonamide N-H group) and a Lewis base site can activate both the electrophile and nucleophile simultaneously. nih.gov Novel bifunctional sulfonamide catalysts have been designed to promote the conjugate addition of dicarbonyl compounds to nitro-olefins, achieving enantiomeric excesses up to 79%. nih.gov The acidity of the sulfonamide N-H bond plays a crucial role in hydrogen bonding to the electrophile, and enhancing this acidity has been shown to improve chiral induction. nih.gov
Table 2: Examples of Catalyst-Controlled Enantioselective Sulfonamide Synthesis
| Reaction Type | Catalyst System | Product Type | Achieved Enantioselectivity | Ref. |
|---|---|---|---|---|
| Atroposelective Hydroamination | Palladium / Chiral Ligand | Axially Chiral Sulfonamides | High | acs.org |
| N-Allylation | Palladium / (S,S)-Trost Ligand | N-C Axially Chiral Sulfonamides | Up to 92% ee | nih.gov |
| Phthalidyl Formation | Chiral N-Heterocyclic Carbene (NHC) | Phthalidyl Sulfonamides | Excellent | ntu.edu.sg |
| Conjugate Addition | Chiral Bifunctional Sulfonamide | Michael Adducts | Up to 79% ee | nih.gov |
| S-Alkylation of Sulfenamides | Rhodium / Chiral Ligand | Chiral Sulfoximines (precursors) | Up to 98:2 er | acs.org |
Sulfonamides as Hydrogen Atom Transfer (HAT) Catalysts
A recent and exciting development is the use of sulfonamides themselves as catalysts. Specifically, they have been identified as highly effective photoinduced hydrogen atom transfer (HAT) catalysts. researchgate.netchemrxiv.orgrsc.org The general mechanism involves the single-electron oxidation of the sulfonamide by an excited photoredox catalyst. researchgate.netchemrxiv.org This generates a nitrogen-centered sulfonamidyl radical.
This highly reactive sulfonamidyl radical is capable of abstracting a hydrogen atom from a C-H or Si-H bond, initiating a radical chain reaction. chemrxiv.orgnih.gov This strategy has been successfully applied to:
Hydrosilylation and Hydrogermylation: Sulfonamide-derived N-centered radicals effectively abstract a hydrogen from silanes and germanes, generating silyl (B83357) and germyl (B1233479) radicals for addition to activated alkenes. researchgate.netchemrxiv.org
C(sp³)–H Functionalization: In combination with a photoredox catalyst, sulfonamides can catalyze the regioselective alkylation of C-H bonds adjacent to heteroatoms. nih.gov The sulfonamidyl radical selectively abstracts a specific hydrogen atom, and the resulting carbon-centered radical is trapped by an alkylating agent.
Allylic and Benzylic C-H Arylation: Sterically and electronically tuned diarylsulfonamides can promote the arylation of allylic and benzylic C-H bonds under photoredox conditions, marking the first catalytic use of a sulfonamidyl radical in a HAT process. rsc.org
1,5-Hydrogen-Atom Transfer: N-substituted sulfonamides can undergo a photoinduced 1,5-HAT process, where an initially formed nitrogen-centered radical abstracts a hydrogen from a C-H bond within the same molecule, enabling regioselective functionalization at an otherwise inert position. rsc.org
This dual-catalysis approach, merging photoredox catalysis with HAT catalysis by sulfonamides, opens up new avenues for sustainable and selective chemical synthesis. chemrxiv.orgnih.gov
Computational and Theoretical Studies on 1s 1 Phenylethane 1 Sulfonamide
Quantum Chemical Calculations for Molecular Geometry Optimization
The foundation of any computational study is the determination of the most stable three-dimensional structure of a molecule. This is achieved through geometry optimization, a process that locates the minimum energy conformation on the potential energy surface.
Energy Minimization and Conformational Analysis
For a flexible molecule like a phenylethanesulfonamide, multiple low-energy conformations (rotamers) can exist due to the rotation around single bonds (e.g., C-C, C-S, S-N). A thorough conformational analysis is necessary to identify the global minimum energy structure and other thermally accessible conformers. This process typically involves:
Systematic or stochastic searches: Exploring the conformational space by systematically rotating dihedral angles or using random sampling methods.
Energy calculations: Calculating the relative energies of the generated conformers to identify the most stable ones.
Basis Set and Level of Theory Selection
The accuracy of quantum chemical calculations is highly dependent on the chosen level of theory and basis set. For sulfonamides, Density Functional Theory (DFT) methods are widely used due to their balance of accuracy and computational cost.
A common choice is the B3LYP functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional. This is often paired with Pople-style basis sets, such as 6-31G(d) for initial optimizations, and larger basis sets like 6-311++G(d,p) for more accurate final energy calculations. nih.gov The inclusion of polarization (d,p) and diffuse (++) functions is important for accurately describing the polar bonds and lone pairs present in the sulfonamide group.
Table 1: Commonly Used Levels of Theory and Basis Sets for Sulfonamide Computational Studies
| Level of Theory | Basis Set | Application |
| HF | 6-31G(d) | Initial, less demanding optimizations |
| DFT (B3LYP) | 6-31G(d,p) | Standard geometry optimizations |
| DFT (B3LYP) | 6-311++G(d,p) | High-accuracy single-point energy, NMR |
| MP2 | aug-cc-pVDZ | Correlated methods for higher accuracy |
This table is illustrative of common methodologies in the field and does not represent specific data for (1S)-1-phenylethane-1-sulfonamide.
Prediction of Spectroscopic and Chiroptical Properties
Once the optimized geometries are obtained, various spectroscopic properties can be calculated. For chiral molecules, chiroptical spectroscopy is particularly important.
NMR Spectroscopy: Chemical shifts (¹H and ¹³C) can be calculated and compared with experimental data to validate the computed structure.
IR and Raman Spectroscopy: Vibrational frequencies are calculated to predict the infrared and Raman spectra. These are often scaled by an empirical factor to better match experimental values. Key vibrational modes for sulfonamides include the asymmetric and symmetric stretching of the SO₂ group.
Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD): These techniques are crucial for determining the absolute configuration of chiral molecules. Theoretical ECD and VCD spectra are calculated for a specific enantiomer (e.g., the S-enantiomer) and compared with the experimental spectrum. A good match between the calculated and experimental spectra allows for the unambiguous assignment of the absolute configuration. mdpi.com
Computational Modeling of Reaction Pathways and Transition States
Computational methods can be used to explore the reactivity of this compound. This involves:
Mapping Reaction Coordinates: Identifying the geometric changes that occur as reactants are converted into products.
Locating Transition States (TS): Finding the highest energy point along the reaction pathway, which represents the kinetic barrier to the reaction. This is characterized by a single imaginary frequency in the vibrational analysis.
Calculating Activation Energies: The energy difference between the transition state and the reactants determines the rate of the reaction.
For instance, studies on the reactions of sulfonamides with other reagents would involve modeling the formation of intermediates and calculating the energy barriers for different potential pathways.
Electronic Structure Analysis and Bonding Characteristics
Analysis of the electronic structure provides a deeper understanding of the molecule's properties and reactivity.
Molecular Orbital (MO) Analysis: The energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are examined. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity.
Natural Bond Orbital (NBO) Analysis: This method provides information about charge distribution, hybridization, and donor-acceptor interactions within the molecule, offering insights into bonding and delocalization of electrons.
Molecular Electrostatic Potential (MEP): An MEP map visually represents the electrostatic potential on the electron density surface. It helps to identify the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule, which is critical for predicting sites of interaction.
While the specific data for this compound is not available, the application of these established computational techniques would be the standard approach to building a comprehensive theoretical understanding of this compound. Future research dedicated to this molecule would be necessary to provide the detailed findings required for a complete analysis.
Advanced Analytical and Spectroscopic Characterization Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy stands as a cornerstone for the structural analysis of organic molecules, providing detailed information about the chemical environment of individual atoms. For "(1S)-1-phenylethane-1-sulfonamide," various NMR techniques are utilized to confirm its structure and assess its enantiomeric purity.
¹H NMR and ¹³C NMR for Structural Confirmation
Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental for establishing the basic framework of the molecule.
The ¹H NMR spectrum of a related compound, 1-phenylethan-1-ol, shows characteristic signals that can be compared to what would be expected for "this compound". For instance, 1-phenylethan-1-ol exhibits a doublet for the methyl protons (CH₃) around 1.50 ppm, a quartet for the methine proton (CH) at approximately 4.90 ppm, and a multiplet for the aromatic protons in the 7.25-7.40 ppm range. rsc.org For "this compound," one would anticipate similar patterns for the ethylphenyl group, with potential shifts due to the electronic influence of the sulfonamide group. The protons of the sulfonamide (SO₂NH₂) would likely appear as a broad singlet.
The ¹³C NMR spectrum provides information on the carbon skeleton. In 1-phenylethan-1-ol, the methyl carbon appears around 25.1 ppm, the methine carbon at 70.4 ppm, and the aromatic carbons between 125.4 and 145.8 ppm. rsc.org For "this compound," the carbon signals would be expected in similar regions, with the carbon attached to the sulfur atom showing a characteristic downfield shift. General studies on sulfonamides indicate that aromatic carbon signals typically appear in the range of 111.83 to 160.11 ppm. rsc.org
Table 1: Expected ¹H and ¹³C NMR Data for this compound (based on related structures)
| Atom | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) |
| CH₃ | ~1.5 (doublet) | ~25 |
| CH | ~4.9 (quartet) | ~70 |
| Aromatic CH | ~7.3 (multiplet) | ~125-130 |
| Aromatic C (quaternary) | - | ~140 |
| SO₂NH₂ | Broad singlet | - |
Note: The actual chemical shifts for "this compound" may vary and require experimental verification.
2D NMR Techniques (e.g., COSY, HSQC, HMBC)
Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the proton and carbon signals and confirming the connectivity of the molecule. nih.govsdsu.eduuvic.ca
COSY (Correlation Spectroscopy): This experiment identifies proton-proton couplings. For "this compound," a cross-peak between the methyl doublet and the methine quartet would be expected, confirming their adjacent positions. Correlations between the aromatic protons would also be observed, helping to assign their specific positions on the phenyl ring. sdsu.edu
HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded proton and carbon atoms. sdsu.edu It would show a correlation between the methyl protons and the methyl carbon, the methine proton and the methine carbon, and each aromatic proton with its corresponding carbon atom.
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range (2-3 bond) couplings between protons and carbons. sdsu.edu Key HMBC correlations for "this compound" would include the coupling of the methyl protons to the methine carbon and the ipso-aromatic carbon, and the methine proton to the methyl carbon and various aromatic carbons. These correlations are instrumental in piecing together the molecular structure.
Deuterium (B1214612) NMR Spectroscopy for Enantiopurity Analysis
While not as common as other methods, deuterium (²H) NMR in a chiral liquid crystalline solvent can be a powerful tool for determining the enantiopurity of chiral molecules. This technique relies on the differential ordering of enantiomers in the chiral environment, leading to separate signals for the two enantiomers. For "this compound," this would involve dissolving the sample in a chiral liquid crystal and observing the deuterium NMR spectrum. The presence of a single set of signals would indicate high enantiopurity, while the appearance of a second set of signals would indicate the presence of the (1R) enantiomer, allowing for quantification of the enantiomeric excess.
Mass Spectrometry (MS)
Mass spectrometry is an essential analytical technique that provides information about the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elemental composition, as well as structural elucidation through fragmentation analysis.
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) is critical for determining the precise mass of the molecular ion, which in turn allows for the unambiguous determination of the elemental formula. For "this compound" (C₈H₁₁NO₂S), the exact mass of the molecular ion [M]⁺ or a pseudomolecular ion such as [M+H]⁺ or [M+Na]⁺ would be measured with high accuracy (typically to within 5 ppm). This data is invaluable for confirming the identity of the compound.
Electron Ionization (EI-MS) and Electrospray Ionization (ESI-MS)
Both Electron Ionization (EI) and Electrospray Ionization (ESI) are common ionization techniques used in mass spectrometry, each providing complementary information.
Electron Ionization (EI-MS): EI is a "hard" ionization technique that often leads to extensive fragmentation. The resulting fragmentation pattern serves as a molecular fingerprint and can be used to deduce the structure of the molecule. For sulfonamides, common fragmentation pathways have been studied.
Electrospray Ionization (ESI-MS): ESI is a "soft" ionization technique that typically produces the protonated molecule [M+H]⁺ or other adducts with minimal fragmentation. This is particularly useful for confirming the molecular weight. When coupled with tandem mass spectrometry (MS/MS), controlled fragmentation of the parent ion can be induced to obtain structural information. A characteristic fragmentation of aromatic sulfonamides under ESI-MS/MS conditions is the neutral loss of sulfur dioxide (SO₂), corresponding to a loss of 64 Da.
Derivatization-Gas Chromatography-Isotope Ratio Mass Spectrometry (GC-IRMS)
Derivatization-Gas Chromatography-Isotope Ratio Mass Spectrometry (GC-IRMS) is a powerful technique for tracing the origin and degradation of organic compounds by analyzing their stable isotope ratios. nih.gov For complex molecules like sulfonamides, which may not be directly amenable to GC analysis due to their polarity and low volatility, a derivatization step is often necessary. nih.govnih.gov This process involves chemically modifying the molecule to make it more suitable for GC separation. nih.gov
The process begins with the extraction of the compound, followed by derivatization. For sulfonamides, reagents like (trimethylsilyl)diazomethane can be used to modify the molecule, making it volatile enough for GC analysis. nih.gov Once derivatized, the sample is injected into the gas chromatograph, where it is separated from other components. researchgate.net The separated compound then flows into a combustion chamber, where it is converted into simple gases (e.g., CO₂, N₂). nih.gov Finally, the isotope ratio mass spectrometer measures the isotopic ratios (e.g., ¹³C/¹²C, ¹⁵N/¹⁴N) of these gases with high precision. nih.govyoutube.com
This technique has been successfully applied to various sulfonamides to determine their nitrogen isotope ratios at natural abundances. nih.gov While direct GC-IRMS data for this compound is not prominently available in the literature, the established methods for other sulfonamides demonstrate the feasibility and utility of this approach. nih.gov The precision of the method allows for the differentiation of the same compound from different suppliers, highlighting its sensitivity. nih.gov
Table 1: GC-IRMS General Procedural Steps and Considerations
| Step | Description | Key Considerations |
| Sample Preparation | Extraction and purification of the target analyte. | Efficiency of extraction and removal of interfering matrix components. |
| Derivatization | Chemical modification to increase volatility for GC. | The reaction should be quantitative with minimal isotopic fractionation. nih.gov |
| GC Separation | Chromatographic separation of the derivatized analyte. | Optimization of column type, temperature program, and gas flow for good resolution. nih.gov |
| Combustion/Conversion | Conversion of the analyte into simple gases (e.g., N₂, CO₂). | Complete and instantaneous conversion is crucial for accurate isotope measurements. |
| IRMS Analysis | Measurement of the isotopic ratios of the resulting gases. | Calibration with standards of known isotopic composition is required. researchgate.netuea.ac.uk |
Infrared (IR) Spectroscopy for Vibrational Mode Analysis
Infrared (IR) spectroscopy is an indispensable tool for identifying functional groups and elucidating the molecular structure of compounds by measuring the absorption of infrared radiation, which corresponds to molecular vibrations. libretexts.orgslideshare.net For sulfonamides, IR spectra reveal characteristic absorption bands associated with the sulfonyl (SO₂) and amine (N-H) groups. rsc.org
The key vibrational modes for sulfonamides include the symmetric and asymmetric stretching of the SO₂ group, N-H stretching, and S-N stretching. The positions of these bands can be influenced by the molecular environment, such as hydrogen bonding and the physical state of the sample (solid or in solution). rsc.orgresearchgate.net In the solid state, intermolecular hydrogen bonds involving the sulfonamide group can cause shifts in the vibrational frequencies compared to the gas phase or dilute solutions. rsc.orgcsic.es
For this compound, the IR spectrum would be expected to show characteristic peaks for the sulfonamide functional group, as well as absorptions corresponding to the phenyl ring and the ethyl chain. Computational methods, such as Density Functional Theory (DFT), are often used in conjunction with experimental IR spectroscopy to assign vibrational modes with greater accuracy. csic.estandfonline.com
Table 2: Typical Infrared Absorption Frequencies for Sulfonamides
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Reference |
| SO₂ | Asymmetric Stretching | 1370–1330 | rsc.org |
| SO₂ | Symmetric Stretching | 1180–1160 | rsc.orgjst.go.jp |
| N-H | Stretching (free) | ~3370 | rsc.org |
| N-H | Bending | 1570–1550 | researchgate.net |
| S-N | Stretching | ~900 | researchgate.net |
| C-H (Aromatic) | Stretching | 3100–3000 | researchgate.net |
| C=C (Aromatic) | Stretching | 1600–1450 | researchgate.net |
Note: The exact positions of the peaks can vary depending on the specific molecular structure and intermolecular interactions.
Crystallographic Analysis for Solid-State Structure
The solid-state structure of sulfonamides is often characterized by extensive hydrogen bonding networks involving the N-H and S=O groups. csic.esacs.org These interactions play a crucial role in the stability of the crystal lattice. csic.es The conformation of the sulfonamide group itself, defined by the torsion angles around the S-N and S-C bonds, is a key feature revealed by crystallography. nih.gov Studies on related structures have shown that the conformation adopted in the solid state can be influenced by substituents and packing forces. nih.govnih.gov
Table 3: Illustrative Crystallographic Data Parameters
| Parameter | Description | Typical Information Obtained |
| Crystal System | The symmetry classification of the crystal (e.g., monoclinic, orthorhombic). researchgate.net | Provides fundamental information about the lattice structure. |
| Space Group | The specific symmetry group of the crystal. researchgate.net | Defines the arrangement of molecules within the unit cell. |
| Unit Cell Dimensions | The lengths of the cell axes (a, b, c) and the angles between them (α, β, γ). researchgate.net | Defines the size and shape of the repeating unit of the crystal. |
| Bond Lengths & Angles | The distances between bonded atoms and the angles they form. | Confirms the molecular connectivity and geometry. researchgate.net |
| Torsion Angles | The dihedral angles that define the conformation of the molecule. | Describes the 3D shape and spatial arrangement of substituents. nih.gov |
| Hydrogen Bonding | The distances and angles of intermolecular hydrogen bonds. | Elucidates the key interactions governing crystal packing. acs.org |
Advanced Chiroptical Spectroscopy for Enantiomeric Characterization
Chiroptical spectroscopy encompasses techniques that probe the differential interaction of chiral molecules with left and right circularly polarized light. These methods are exceptionally sensitive to the stereochemistry of a molecule and are paramount for determining absolute configuration and conformational preferences in solution. researchgate.net The primary techniques include Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD).
Electronic Circular Dichroism (ECD): ECD spectroscopy measures the difference in absorption of left and right circularly polarized light in the ultraviolet-visible region, corresponding to electronic transitions. The resulting spectrum is highly specific to the three-dimensional structure of the chiral molecule. For this compound, the phenyl chromophore would be a key contributor to the ECD spectrum.
Vibrational Circular Dichroism (VCD): VCD is the vibrational analogue of ECD, measuring the differential absorption of circularly polarized light in the infrared region. researchgate.net It provides detailed information about the stereochemistry and conformation of a molecule, as every vibrational mode in a chiral molecule can potentially be VCD active. researchgate.net This technique offers a wealth of structural information due to the numerous vibrational bands in the mid-IR region. researchgate.net
For both ECD and VCD, the experimental spectra are typically compared with spectra predicted by quantum chemical calculations for a specific enantiomer (e.g., the 'S' configuration). A good match between the experimental and calculated spectra allows for the unambiguous assignment of the absolute configuration. researchgate.net These techniques are powerful alternatives or complements to X-ray crystallography, especially for non-crystalline samples. researchgate.net
Table 4: Comparison of Advanced Chiroptical Techniques
| Technique | Spectral Region | Information Provided | Advantages |
| Electronic Circular Dichroism (ECD) | UV-Visible | Absolute configuration, electronic transitions, protein secondary structure. | High sensitivity, well-established for certain chromophores. |
| Vibrational Circular Dichroism (VCD) | Infrared | Absolute configuration, detailed conformational analysis in solution. researchgate.net | Rich in structural information from numerous vibrational bands. researchgate.net |
| Optical Rotatory Dispersion (ORD) | UV-Visible | Absolute configuration (related to ECD through Kronig-Kramers transforms). | Historically significant, complements ECD. researchgate.net |
| Vibrational Raman Optical Activity (VROA) | Visible (Raman Scattering) | Absolute configuration, conformational information, sensitive to skeletal vibrations. | Complementary to VCD, particularly for aqueous solutions. researchgate.net |
Applications of 1s 1 Phenylethane 1 Sulfonamide As a Versatile Research Chemical
Utility as a Chiral Building Block in Complex Molecule Synthesis
Chiral sulfonamides are recognized for their role as effective chiral auxiliaries in asymmetric synthesis. These auxiliaries can be temporarily incorporated into a substrate to direct a chemical transformation in a stereoselective manner, after which they can be cleaved to yield an enantiomerically enriched product. The phenylethyl group in (1S)-1-phenylethane-1-sulfonamide provides a rigid and well-defined chiral environment that can influence the stereochemical outcome of reactions at a nearby prochiral center.
While direct examples of this compound as a chiral auxiliary in the synthesis of complex molecules are not extensively documented, the broader class of chiral sulfonamides has been successfully employed in various asymmetric transformations. For instance, related chiral sulfonamide structures have been used to induce stereoselectivity in alkylation, aldol (B89426), and Diels-Alder reactions. The development of new chiral auxiliaries is an ongoing area of research, and compounds like this compound are of interest for their potential to offer unique reactivity and selectivity profiles.
Development and Screening of Chiral Ligands for Asymmetric Catalysis
Chiral ligands are crucial components of catalysts used in asymmetric synthesis, enabling the production of enantiomerically pure compounds. The sulfonamide moiety is a known coordinating group for various transition metals, and the chiral backbone of this compound makes it a potential scaffold for the design of new chiral ligands.
The synthesis of N-C axially chiral sulfonamides has been achieved through catalytic enantioselective methods, highlighting the importance of sulfonamides in the construction of chiral ligands and catalysts. nih.gov While specific ligands derived from this compound are not prominently featured in the literature, the principles of ligand design suggest its potential utility. The combination of the chiral phenylethyl group and the coordinating sulfonamide nitrogen and oxygen atoms could lead to the formation of effective chiral environments around a metal center, facilitating stereoselective catalysis. The development of novel chiral ligands is a continuous effort in organic synthesis, and screening of diverse structures, including derivatives of this compound, is a key strategy in this field.
Exploration in Materials Science Research (Non-specific)
The incorporation of chiral units into polymers and other materials can impart unique chiroptical and physical properties. While there is no specific research detailing the use of this compound in materials science, its structural features suggest potential avenues for exploration. The aromatic ring and the polar sulfonamide group could contribute to the assembly of ordered structures, and the chirality of the molecule could lead to the formation of helical polymers or other chiral supramolecular assemblies. Such materials can have applications in areas like chiral separations, sensing, and nonlinear optics.
Reagent in Organic Transformations and Functional Group Manipulations
Sulfonamides are generally considered stable functional groups. However, under specific conditions, the N-S bond in secondary sulfonamides can be cleaved. This reactivity allows for the use of sulfonamides as protecting groups for amines or as synthetic handles that can be transformed into other functional groups.
While the specific reactivity of this compound as a reagent in organic transformations is not well-documented, the general chemistry of sulfonamides provides a basis for its potential applications. For example, methods for the reductive cleavage of sulfonamides have been developed, which could be applied to liberate the chiral amine from a derivative of this compound. Furthermore, the sulfonamide group can influence the reactivity of adjacent positions, potentially enabling its use in directing functional group manipulations in a stereocontrolled manner.
Q & A
Basic Questions
Q. What synthetic routes are recommended for preparing (1S)-1-phenylethane-1-sulfonamide with high enantiomeric purity?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution, where (1S)-1-phenylethanamine reacts with a sulfonyl chloride derivative under basic conditions (e.g., aqueous Na₂CO₃ at pH 9–10). The reaction mixture is stirred at 0–5°C for 12–24 hours, followed by extraction with dichloromethane and purification via recrystallization or chiral chromatography to ensure enantiomeric purity . For chiral resolution, tartaric acid derivatives or chiral stationary phases in HPLC are recommended .
Q. How can researchers characterize the structural integrity and purity of this compound?
- Methodological Answer :
- Spectroscopy : Use ¹H/¹³C NMR to confirm the sulfonamide group (δ ~3.2–3.5 ppm for NH and δ ~135–140 ppm for SO₂) and aromatic protons. IR spectroscopy identifies the sulfonamide S=O stretches (~1150–1350 cm⁻¹) .
- Mass Spectrometry : ESI-MS or EI-MS confirms the molecular ion peak (e.g., m/z 215 for C₈H₁₁NO₂S).
- Chiral Analysis : Polarimetry ([α]₂₀ᴰ) or chiral HPLC (e.g., Chiralpak® columns) quantifies enantiomeric excess .
Q. What are the standard protocols for determining solubility and stability under varying pH conditions?
- Methodological Answer :
- Solubility : Perform shake-flask experiments in water, DMSO, and ethanol at 25°C, followed by UV-Vis spectroscopy or HPLC quantification.
- Stability : Incubate the compound in buffers (pH 1–12) at 37°C for 24–72 hours. Monitor degradation via HPLC and kinetic modeling (e.g., first-order decay constants) .
Advanced Questions
Q. How can reaction conditions be optimized to enhance the yield of this compound?
- Methodological Answer :
- Design of Experiments (DoE) : Vary parameters like temperature (0–25°C), solvent (THF vs. acetonitrile), and stoichiometry (1:1 to 1:1.2 amine:sulfonyl chloride). Use response surface methodology to identify optimal conditions.
- Catalysis : Test phase-transfer catalysts (e.g., tetrabutylammonium bromide) to improve sulfonylation efficiency.
- Scale-Up : Transition from batch to flow chemistry for improved heat/mass transfer .
Q. What mechanisms explain the cholinesterase inhibitory activity of this compound derivatives?
- Methodological Answer :
- Enzyme Kinetics : Perform Lineweaver-Burk plots to determine inhibition type (competitive/non-competitive). For example, derivatives like 3c (IC₅₀ = 82.93 µM against AChE) may bind to the enzyme’s catalytic triad (Ser200, His440, Glu327) .
- Molecular Docking : Use software like AutoDock Vina to model interactions between the sulfonamide group and AChE’s active site.
- Mutagenesis : Validate binding hypotheses by mutating key residues (e.g., Trp86) and comparing inhibition profiles .
Q. How should researchers address contradictions in enzyme inhibition data across studies?
- Methodological Answer :
- Assay Validation : Compare enzyme sources (e.g., human vs. electric eel AChE) and substrate concentrations.
- Data Normalization : Standardize IC₅₀ values using reference inhibitors (e.g., eserine for AChE).
- Statistical Analysis : Apply ANOVA or Bayesian inference to assess variability. For example, 3d ’s BChE IC₅₀ (45.65 µM) may vary due to differences in enzyme lot purity .
Key Recommendations
- Synthesis : Prioritize chiral chromatography over recrystallization for >99% enantiomeric excess.
- Data Reporting : Include full experimental details (pH, solvent, enzyme batches) to enable reproducibility .
- Contradiction Analysis : Use meta-analysis frameworks to reconcile divergent results across labs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
